molecular formula C18H12N2O2 B3132625 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 374710-96-0

1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B3132625
CAS No.: 374710-96-0
M. Wt: 288.3 g/mol
InChI Key: PHHVNHNTANYHBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research has explored various methods for synthesizing indole-3-carboxylic acid derivatives. For instance, recent work focused on developing compounds with auxin-like properties for plant growth regulation and weed control. These novel derivatives act as auxin receptor protein TIR1 antagonists, expanding the range of auxin chemistry for new auxin mimic herbicides .

Scientific Research Applications

Antidiabetic Agent

  • Application : A study synthesized derivatives of tryptoline-3-carboxylic acid, which includes compounds related to 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, showing potent antidiabetic activity in diabetic rats (Choudhary et al., 2011).

Mass Spectrometry for Protein Analysis

  • Application : β-Carboline alkaloids, a category including 1-phenyl-9H-pyrido[3,4-b]indole, are used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for proteins and sulfated oligosaccharides (Nonami et al., 1997).

Synthesis and Crystal Structure Analysis

  • Application : Efficient synthesis methods for 9-phenyl-9H-pyrido[3,4-b]indole and its derivatives have been developed, with a focus on crystal structure analysis, which is crucial for understanding the compound's properties (Meesala et al., 2014).

Antifilarial Chemotherapy

  • Application : Substituted 9H-pyrido[3,4-b]indoles have shown potential as pharmacophores for designing macrofilaricidal agents, indicating their use in antifilarial chemotherapy (Srivastava et al., 1999).

Fluorescent Probe for Enzymatic Analysis

  • Application : A pH-activatable fluorescent probe based on β-carboline derivatives, including this compound, has been developed for monitoring enzymatic ester hydrolysis (Huang et al., 2020).

Novel Organic Semiconductors

  • Application : Derivatives of 1-phenyl-9H-pyrido[3,4-b]indole have been synthesized and characterized as organic semiconductors for use in organic thin-film transistors, indicating their potential in electronic applications (Lee et al., 2016).

Mechanism of Action

1-Phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid likely interacts with cellular targets, possibly affecting plant growth regulation. As an auxin receptor protein TIR1 antagonist, it may interfere with auxin signaling pathways, leading to herbicidal effects. Molecular docking studies suggest interactions involving π–π stacking, hydrogen bonds, and hydrophobic interactions .

Properties

IUPAC Name

1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-10,19H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHVNHNTANYHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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